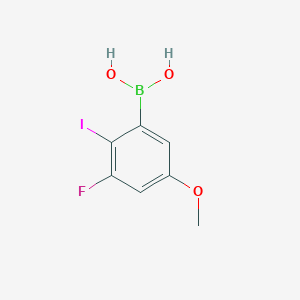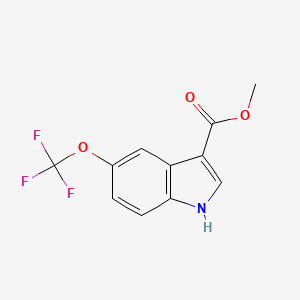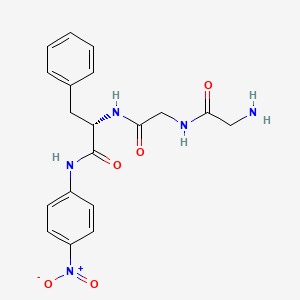
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound with a complex structure, characterized by the presence of glycylglycyl, nitrophenyl, and phenylalaninamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a peptide coupling reaction, where the glycylglycyl moiety is coupled with the nitrophenyl and phenylalaninamide groups. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce the compound in high yields. The process typically includes steps such as solid-phase peptide synthesis (SPPS), purification, and characterization to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives.
Applications De Recherche Scientifique
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a substrate in enzymatic assays.
Biology: Investigated for its potential role in protein-protein interactions and as a probe for studying enzyme kinetics.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of reaction products that can be detected and quantified. This interaction is often mediated by the peptide bonds and functional groups present in the compound, which facilitate binding to the active site of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-N-(4-nitrophenyl)-L-prolinamide: Similar in structure but contains a proline residue instead of phenylalanine.
N-(3-carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-: Contains an additional carboxylic acid group.
Glycyl-N-(4-nitrophenyl)-D-prolinamide: Similar to the prolinamide derivative but with a different stereochemistry.
Uniqueness
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific combination of functional groups and peptide bonds, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research .
Propriétés
Numéro CAS |
74569-67-8 |
|---|---|
Formule moléculaire |
C19H21N5O5 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |
Clé InChI |
YNSMQFACHKXOGT-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


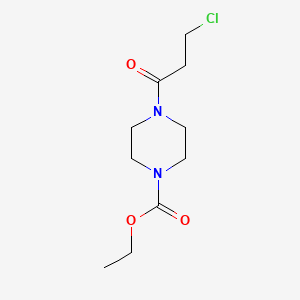
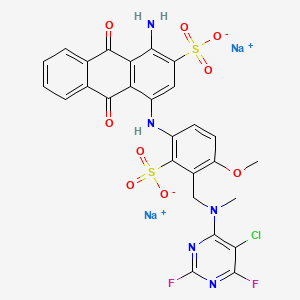

![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
